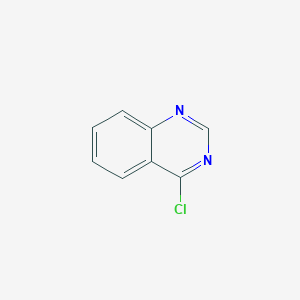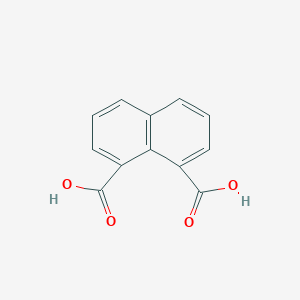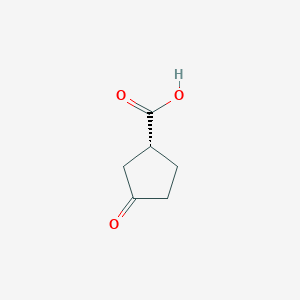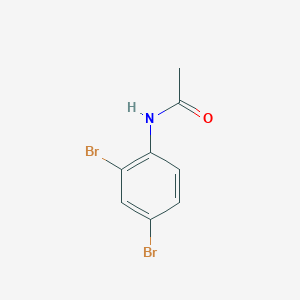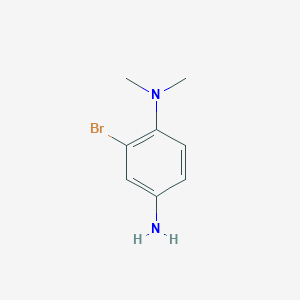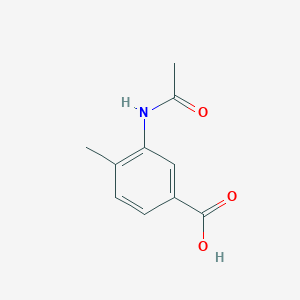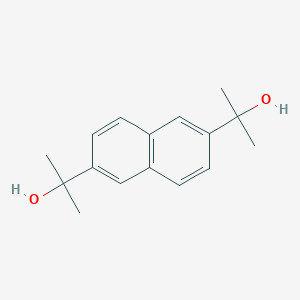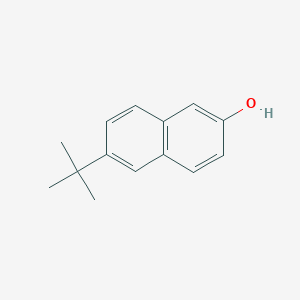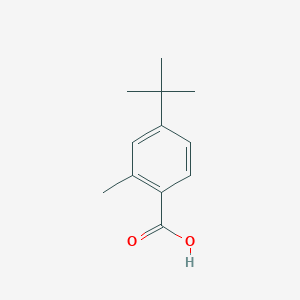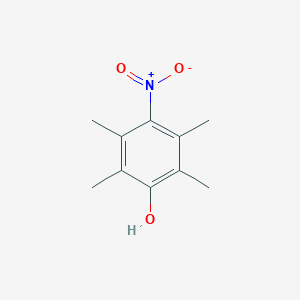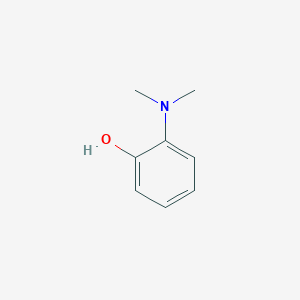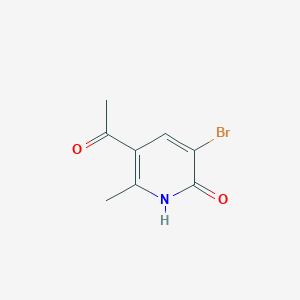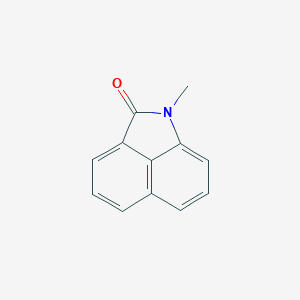
Benz(cd)indol-2(1H)-one, 1-methyl-
Übersicht
Beschreibung
Benz(cd)indol-2(1H)-one, 1-methyl-, also known as harmane, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plant and animal sources, including tobacco smoke, fermented foods, and human brain tissues. Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- is not fully understood, but it is believed to act on various cellular targets, including DNA, enzymes, and receptors. Harmane has been shown to intercalate into DNA and to inhibit topoisomerase activity, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. Harmane has also been shown to interact with various receptors, including GABA, NMDA, and sigma receptors.
Biochemische Und Physiologische Effekte
Harmane has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and to protect against oxidative stress. Harmane has also been shown to modulate the immune system and to have anti-inflammatory effects. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Harmane has several advantages for lab experiments, including its low cost, availability, and stability. It is also relatively easy to synthesize and purify. However, Benz(cd)indol-2(1H)-one, 1-methyl- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Benz(cd)indol-2(1H)-one, 1-methyl-. One area of research is the development of Benz(cd)indol-2(1H)-one, 1-methyl--based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Another area of research is the investigation of the mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- and its cellular targets. Additionally, further research is needed to determine the potential toxicity and side effects of Benz(cd)indol-2(1H)-one, 1-methyl- at different concentrations and in different cell types.
Wissenschaftliche Forschungsanwendungen
Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities. It has been shown to have antioxidant, antimicrobial, antiviral, and anticancer properties. Harmane has also been found to have neuroprotective effects and to inhibit monoamine oxidase activity, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been shown to modulate the immune system and to have anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
1710-20-9 |
|---|---|
Produktname |
Benz(cd)indol-2(1H)-one, 1-methyl- |
Molekularformel |
C12H9NO |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Kanonische SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Andere CAS-Nummern |
1710-20-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

